molecular formula C23H19F3O7 B2673983 methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 227094-73-7

methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2673983
CAS No.: 227094-73-7
M. Wt: 464.393
InChI Key: ISTVTELNTBTNEK-UHFFFAOYSA-N
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Description

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a useful research compound. Its molecular formula is C23H19F3O7 and its molecular weight is 464.393. The purity is usually 95%.
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Biological Activity

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C23H19F3O5\text{C}_{23}\text{H}_{19}\text{F}_3\text{O}_5

It features a chromene backbone with a trifluoromethyl group and a benzodioxin moiety, which are known to influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group enhances electron-withdrawing effects, contributing to the compound's ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

2. Enzyme Inhibition

Studies have shown that derivatives of chromene compounds can inhibit various enzymes involved in inflammatory and neurodegenerative processes. For instance:

  • Cholinesterases : Compounds similar to this compound have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The inhibition constants (IC50) for related compounds range from 5.4 μM to 24.3 μM against AChE and BChE respectively .

3. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar chromene derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play significant roles in inflammatory pathways. In vitro studies indicate moderate inhibition of COX-2 and LOX enzymes, suggesting that this compound may possess anti-inflammatory properties .

Case Studies and Research Findings

Study Biological Activity Findings
Study 1Enzyme InhibitionCompounds showed IC50 values against AChE ranging from 5.4 μM to 24.3 μM .
Study 2Antioxidant PropertiesSimilar compounds exhibited significant free radical scavenging activity .
Study 3Anti-inflammatory EffectsModerate inhibition of COX and LOX enzymes was recorded .

The biological activities of methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-y]oxy}acetate can be attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The presence of electronegative fluorine atoms facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity and selectivity.
  • Electron-Withdrawing Effects : The trifluoromethyl group not only increases lipophilicity but also stabilizes reaction intermediates during enzyme catalysis.

Properties

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3O7/c1-3-12-8-14-17(10-16(12)32-11-19(27)29-2)33-22(23(24,25)26)20(21(14)28)13-4-5-15-18(9-13)31-7-6-30-15/h4-5,8-10H,3,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTVTELNTBTNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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